1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one
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Overview
Description
The compound of interest is structurally related to various bioactive molecules, including those used in medicinal chemistry for their unique properties. The information provided below highlights the synthesis and analytical assessment of compounds with similar functional groups or structural frameworks, providing insights into how one might approach the study and application of "1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one".
Synthesis Analysis
The synthesis of structurally related compounds involves multi-step organic reactions, including the formation of complex intermediates. For instance, the straightforward synthesis of enantiopure beta-amino alcohols, serving as novel chiral ligands, demonstrates the intricate steps involved in creating complex structures from simpler ones (Alvarez-Ibarra et al., 2010).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets. The crystal structures of compounds similar to the one reveal details about their conformation and potential binding modes (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and the ability to undergo specific transformations are key characteristics. The facile synthesis of 4-substituted-4-aminopiperidine derivatives highlights the versatility of similar compounds in chemical synthesis, offering a gateway to a wide range of bioactive molecules (Jiang et al., 2004).
Scientific Research Applications
-
Pharmaceutical Industry
- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
Anticancer Applications
- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner . This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .
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Anti-inflammatory Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULDRPDOMFMBIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588224 |
Source
|
Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one | |
CAS RN |
880361-98-8, 172478-05-6 |
Source
|
Record name | 1-(4-Amino-1-piperidinyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880361-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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